molecular formula C9H19NO4 B13001354 (S)-Methyl 3-amino-4-methylpentanoate acetate CAS No. 679789-27-6

(S)-Methyl 3-amino-4-methylpentanoate acetate

Cat. No.: B13001354
CAS No.: 679789-27-6
M. Wt: 205.25 g/mol
InChI Key: QONVRSYYBGLKDN-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-4-methylpentanoate acetate typically involves the esterification of (S)-3-amino-4-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-amino-4-methylpentanoate acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

(S)-Methyl 3-amino-4-methylpentanoate acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-4-methylpentanoate acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of the active amino acid. This process can modulate various biochemical pathways and exert physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 3-amino-4-methylpentanoate acetate is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. This makes it a valuable compound for studying stereoselective processes and developing chiral drugs .

Properties

CAS No.

679789-27-6

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

acetic acid;methyl (3S)-3-amino-4-methylpentanoate

InChI

InChI=1S/C7H15NO2.C2H4O2/c1-5(2)6(8)4-7(9)10-3;1-2(3)4/h5-6H,4,8H2,1-3H3;1H3,(H,3,4)/t6-;/m0./s1

InChI Key

QONVRSYYBGLKDN-RGMNGODLSA-N

Isomeric SMILES

CC(C)[C@H](CC(=O)OC)N.CC(=O)O

Canonical SMILES

CC(C)C(CC(=O)OC)N.CC(=O)O

Origin of Product

United States

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